molecular formula C12H15NO2 B7852987 3-(DIMETHYLAMINO)-1-(2-HYDROXY-5-METHYLPHENYL)PROP-2-EN-1-ONE CAS No. 89807-39-6

3-(DIMETHYLAMINO)-1-(2-HYDROXY-5-METHYLPHENYL)PROP-2-EN-1-ONE

Cat. No.: B7852987
CAS No.: 89807-39-6
M. Wt: 205.25 g/mol
InChI Key: MKKLIEIMAOOPBV-UHFFFAOYSA-N
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Description

3-(DIMETHYLAMINO)-1-(2-HYDROXY-5-METHYLPHENYL)PROP-2-EN-1-ONE is a chemical compound with a unique structure that includes a dimethyliminio group, a hydroxy-methylphenyl group, and a propene-1-olate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(DIMETHYLAMINO)-1-(2-HYDROXY-5-METHYLPHENYL)PROP-2-EN-1-ONE typically involves the reaction of 2-hydroxy-5-methylbenzaldehyde with dimethylamine in the presence of a base. The reaction conditions often include a solvent such as ethanol and a temperature range of 25-30°C. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvent, room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditions: organic solvent, low temperature.

    Substitution: Halogens, nucleophiles; conditions: organic solvent, varying temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 3-(DIMETHYLAMINO)-1-(2-HYDROXY-5-METHYLPHENYL)PROP-2-EN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies.

Medicine: In medicine, the compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(DIMETHYLAMINO)-1-(2-HYDROXY-5-METHYLPHENYL)PROP-2-EN-1-ONE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic forces, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

  • (1Z)-3-(Dimethyliminio)-1-(2-hydroxyphenyl)-1-propene-1-olate
  • (1Z)-3-(Dimethyliminio)-1-(2-hydroxy-4-methylphenyl)-1-propene-1-olate
  • (1Z)-3-(Dimethyliminio)-1-(2-hydroxy-5-ethylphenyl)-1-propene-1-olate

Comparison: Compared to similar compounds, 3-(DIMETHYLAMINO)-1-(2-HYDROXY-5-METHYLPHENYL)PROP-2-EN-1-ONE is unique due to the presence of the 5-methyl group on the phenyl ring. This structural feature can influence its chemical reactivity, biological activity, and physical properties. For instance, the methyl group may enhance the compound’s lipophilicity, affecting its solubility and membrane permeability.

Properties

IUPAC Name

3-(dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9-4-5-11(14)10(8-9)12(15)6-7-13(2)3/h4-8,14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKLIEIMAOOPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694273
Record name 3-(Dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89807-39-6
Record name 3-(Dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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